3-Acetyl-1-(3-fluorophenyl)piperidin-2-one
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Overview
Description
3-Acetyl-1-(3-fluorophenyl)piperidin-2-one is a chemical compound with the molecular formula C13H14FNO2 and a molecular weight of 235.26 g/mol . It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
The synthesis of 3-Acetyl-1-(3-fluorophenyl)piperidin-2-one typically involves the reaction of 3-fluoroaniline with acetylacetone under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the piperidinone ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-Acetyl-1-(3-fluorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-Acetyl-1-(3-fluorophenyl)piperidin-2-one is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-Acetyl-1-(3-fluorophenyl)piperidin-2-one involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors, thereby influencing various biochemical pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting microbial growth and modulating immune responses .
Comparison with Similar Compounds
3-Acetyl-1-(3-fluorophenyl)piperidin-2-one can be compared with other similar compounds, such as:
3-Acetyl-1-(2-fluorophenyl)piperidin-2-one: This compound has a similar structure but with the fluorine atom at the 2-position of the phenyl ring.
3-Acetyl-1-(4-fluorophenyl)piperidin-2-one: Here, the fluorine atom is at the 4-position of the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its isomers .
Properties
IUPAC Name |
3-acetyl-1-(3-fluorophenyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-9(16)12-6-3-7-15(13(12)17)11-5-2-4-10(14)8-11/h2,4-5,8,12H,3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPSEZFXHXQLSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCN(C1=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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